molecular formula C14H14BrNO3S B4646502 4-bromo-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide

4-bromo-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide

Cat. No.: B4646502
M. Wt: 356.24 g/mol
InChI Key: LPXXYKULHQGFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide, also known as BHD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHD is a sulfonamide derivative that has been synthesized through a multistep process involving the reaction of 4-bromo-2,5-dimethylaniline with p-toluenesulfonyl chloride, followed by hydrolysis and oxidation.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of pH in the body. This compound has also been shown to inhibit the activity of tyrosinase, which is an enzyme that plays a role in the production of melanin in the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in the body. This compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to exhibit antioxidant properties by scavenging free radicals in the body. Additionally, this compound has been shown to exhibit neuroprotective properties by protecting neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide in lab experiments is its versatility. This compound can be easily synthesized and modified to yield various derivatives with different properties and applications. Additionally, this compound has been shown to exhibit low toxicity, making it a safe compound to work with in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of 4-bromo-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide. One direction is the investigation of this compound as a potential therapeutic agent for the treatment of various diseases such as cancer and neurodegenerative diseases. Another direction is the development of this compound-based materials for various applications such as sensors and catalysts. Additionally, the synthesis and modification of this compound derivatives with improved properties and applications is another potential direction for future research.

Scientific Research Applications

4-bromo-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. This compound has also been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, this compound has been shown to exhibit herbicidal properties by inhibiting the growth of weeds. In material science, this compound has been used as a building block for the synthesis of various functional materials such as sensors and catalysts.

Properties

IUPAC Name

4-bromo-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c1-9-8-14(17)10(2)7-13(9)16-20(18,19)12-5-3-11(15)4-6-12/h3-8,16-17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXXYKULHQGFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.